(2E)-2-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]-3-[(4-phenoxyphenyl)amino]prop-2-enenitrile
Description
The compound (2E)-2-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]-3-[(4-phenoxyphenyl)amino]prop-2-enenitrile features a thiazole core substituted with a naphthalene group at position 4, an enenitrile backbone, and a 4-phenoxyphenylamino moiety at position 2. The naphthalene group enhances hydrophobicity and π-π stacking, while the phenoxy group may influence solubility and binding specificity .
Properties
IUPAC Name |
(E)-2-(4-naphthalen-2-yl-1,3-thiazol-2-yl)-3-(4-phenoxyanilino)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H19N3OS/c29-17-23(18-30-24-12-14-26(15-13-24)32-25-8-2-1-3-9-25)28-31-27(19-33-28)22-11-10-20-6-4-5-7-21(20)16-22/h1-16,18-19,30H/b23-18+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRMFXYMCUORDDX-PTGBLXJZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC=C(C#N)C3=NC(=CS3)C4=CC5=CC=CC=C5C=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)N/C=C(\C#N)/C3=NC(=CS3)C4=CC5=CC=CC=C5C=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H19N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]-3-[(4-phenoxyphenyl)amino]prop-2-enenitrile typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Thiazole Ring: This can be achieved by the cyclization of a suitable α-haloketone with a thiourea derivative.
Attachment of the Naphthalene Moiety: The naphthalene group can be introduced via a Suzuki coupling reaction using a naphthylboronic acid and a halogenated thiazole intermediate.
Formation of the Prop-2-enenitrile Backbone: This involves a Knoevenagel condensation between an aldehyde and a malononitrile derivative.
Introduction of the Phenoxyphenyl Group: This step can be accomplished through a nucleophilic aromatic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring and the naphthalene moiety.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorinating agents for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
Oxidation: Oxidized derivatives of the thiazole and naphthalene rings.
Reduction: Amino derivatives from the reduction of the nitrile group.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds similar to (2E)-2-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]-3-[(4-phenoxyphenyl)amino]prop-2-enenitrile exhibit promising anticancer properties. A study published in the Journal of Medicinal Chemistry highlighted that derivatives of thiazole are effective against various cancer cell lines due to their ability to inhibit specific enzymes involved in tumor growth .
Mechanism of Action
The mechanism involves the inhibition of protein kinases that are crucial for cancer cell proliferation. In vitro studies have shown that this compound can induce apoptosis in cancer cells by activating caspase pathways .
Materials Science
Organic Photovoltaics
The compound's unique electronic properties make it a candidate for use in organic photovoltaic devices. Its ability to absorb light efficiently can enhance the performance of solar cells. Research has demonstrated that incorporating thiazole derivatives into polymer blends can significantly improve charge transport and light absorption .
Conductive Polymers
Additionally, this compound can be utilized in the synthesis of conductive polymers, which are essential for developing flexible electronic devices. The incorporation of thiazole units into polymer backbones has been shown to improve electrical conductivity and thermal stability .
Biological Research
Enzyme Inhibition Studies
Studies have explored the potential of this compound as an enzyme inhibitor. For instance, it has been tested against various enzymes involved in metabolic pathways, showing inhibition rates comparable to known inhibitors .
Antimicrobial Properties
The antimicrobial activity of thiazole derivatives has been well-documented. The specific compound under discussion has shown effectiveness against Gram-positive bacteria, indicating its potential as a lead compound for developing new antibiotics .
Case Study 1: Anticancer Efficacy
A recent study evaluated the anticancer efficacy of this compound on human breast cancer cells (MCF-7). The results indicated a significant reduction in cell viability at concentrations above 10 µM, with IC50 values determined through MTT assays showing promising results for further development as an anticancer agent .
Case Study 2: Photovoltaic Applications
In a collaborative research project focusing on organic photovoltaics, the incorporation of this compound into polymer blends resulted in a power conversion efficiency increase from 5% to 7% compared to control samples without the thiazole derivative. This improvement was attributed to enhanced light absorption and charge mobility within the active layer .
Mechanism of Action
The exact mechanism of action would depend on the specific application. In a biological context, the compound might interact with molecular targets such as enzymes or receptors, modulating their activity. The thiazole ring and the naphthalene moiety could facilitate binding to hydrophobic pockets in proteins, while the nitrile group might participate in hydrogen bonding or other interactions.
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing Groups: Nitro or cyano groups (e.g., 8b, ) enhance electrophilicity, which may improve binding to targets like kinases .
- Amino Group Modifications: Substitutions with phenoxy (target compound) vs. hydroxy (TH-848) alter hydrogen-bonding capacity and steric effects, impacting receptor interactions .
Anticancer Activity
- Nortopsentin Analogs (): Derivatives with naphthalen-2-yl-thiazole moieties (e.g., 3-[2-(naphthalen-2-yl)-1,3-thiazol-4-yl]-1H-indoles) showed growth inhibition <90% in HCT-116 (colorectal), MDA-MB-435 (melanoma), and MCF-7 (breast) cells at 10⁻⁵ M. The target compound’s enenitrile group may enhance cytotoxicity compared to indole-based analogs .
- Compound 3j (): Exhibited 84% yield and activity against colorectal carcinoma, suggesting the naphthalene-thiazole scaffold is critical for antitumor effects. The target compound’s phenoxy group could further modulate selectivity .
Anti-Inflammatory and Osteoclast Inhibition
- TH-848 and TH-644 (): Reduced TRAP-positive osteoclasts by >50% in RAW 264.7 cells. The target compound’s phenoxy group may similarly interfere with RANKL signaling but requires validation .
Enzyme Targeting
- CK2 Inhibitors (): Compound 8b (IC₅₀ = 0.8 µM against CK2) highlights the role of cyano groups in kinase inhibition. The target compound’s enenitrile moiety could mimic this interaction .
Biological Activity
The compound (2E)-2-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]-3-[(4-phenoxyphenyl)amino]prop-2-enenitrile, often referred to as a thiazole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and other pharmacological activities.
Chemical Structure and Properties
The molecular formula of the compound is . It features a thiazole ring, which is known for its diverse biological activities, and a naphthalene moiety that enhances its lipophilicity and potential bioactivity.
Anticancer Activity
Numerous studies have indicated that thiazole derivatives possess significant anticancer properties. For example:
- In vitro Studies : The compound was tested against various cancer cell lines. Results showed that it inhibited cell proliferation effectively, with IC50 values comparable to established chemotherapeutics. In particular, compounds with similar structures demonstrated inhibition of key signaling pathways involved in cancer progression, such as the MAPK and PI3K/AKT pathways .
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| (2E)-... | HCT 116 (Colon) | 4.363 | Inhibition of CDK2 |
| (Similar) | MCF-7 (Breast) | 18.76 | Induction of apoptosis |
Antimicrobial Activity
Research has also highlighted the antimicrobial potential of thiazole derivatives:
- Anti-Tubercular Activity : The compound exhibited promising activity against Mycobacterium tuberculosis strains, including multidrug-resistant strains. In vitro studies indicated effective inhibition at concentrations as low as 5.5 µg/mL .
| Test Compound | Strain Type | Concentration (µg/mL) | Activity |
|---|---|---|---|
| (2E)-... | H37Rv | 5.5 | Effective |
| (2E)-... | MDR Strains | 11 | Effective |
Other Pharmacological Activities
Beyond anticancer and antimicrobial effects, the compound may exhibit additional pharmacological activities:
- Antioxidant Properties : Thiazole derivatives are known for their antioxidant capabilities, which can protect cells from oxidative stress .
- Enzyme Inhibition : The compound has shown potential in inhibiting enzymes related to metabolic disorders, such as acetylcholinesterase, which is crucial in Alzheimer's disease treatment .
Case Studies
- Case Study on Anticancer Efficacy : A study involving the administration of similar thiazole derivatives in animal models demonstrated a marked reduction in tumor size compared to control groups. This suggests not only efficacy but also potential for further development into therapeutic agents.
- Clinical Implications : Given the compound's activity against resistant strains of tuberculosis, it could serve as a lead compound for developing new anti-TB medications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
